molecular formula C9H10BrN3 B13128874 3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine

3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13128874
M. Wt: 240.10 g/mol
InChI Key: XBNGVHOXUPCOBK-UHFFFAOYSA-N
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Description

3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of bromine and methyl groups at specific positions on the ring structure imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction forms the pyrazolopyridine core, which can then be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of 3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield alkoxy-substituted derivatives, while oxidation can produce N-oxides .

Scientific Research Applications

3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

    1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but with chlorine instead of bromine, leading to different chemical properties.

    3-iodo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine:

Uniqueness

The presence of the bromine atom in 3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine imparts unique reactivity, making it a valuable compound for specific synthetic and research applications. Its distinct chemical properties differentiate it from other halogenated derivatives .

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

3-bromo-1,4,6-trimethylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C9H10BrN3/c1-5-4-6(2)11-9-7(5)8(10)12-13(9)3/h4H,1-3H3

InChI Key

XBNGVHOXUPCOBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)Br)C

Origin of Product

United States

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